Cas no 2228518-21-4 (2-bromo-1-4-(diethylamino)phenylethan-1-ol)

2-bromo-1-4-(diethylamino)phenylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-bromo-1-4-(diethylamino)phenylethan-1-ol
- 2-bromo-1-[4-(diethylamino)phenyl]ethan-1-ol
- 2228518-21-4
- EN300-2004976
-
- インチ: 1S/C12H18BrNO/c1-3-14(4-2)11-7-5-10(6-8-11)12(15)9-13/h5-8,12,15H,3-4,9H2,1-2H3
- InChIKey: MPFIPRUJOKALAA-UHFFFAOYSA-N
- ほほえんだ: BrCC(C1C=CC(=CC=1)N(CC)CC)O
計算された属性
- せいみつぶんしりょう: 271.05718g/mol
- どういたいしつりょう: 271.05718g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 23.5Ų
2-bromo-1-4-(diethylamino)phenylethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2004976-0.1g |
2-bromo-1-[4-(diethylamino)phenyl]ethan-1-ol |
2228518-21-4 | 0.1g |
$968.0 | 2023-09-16 | ||
Enamine | EN300-2004976-2.5g |
2-bromo-1-[4-(diethylamino)phenyl]ethan-1-ol |
2228518-21-4 | 2.5g |
$2155.0 | 2023-09-16 | ||
Enamine | EN300-2004976-1.0g |
2-bromo-1-[4-(diethylamino)phenyl]ethan-1-ol |
2228518-21-4 | 1g |
$1100.0 | 2023-05-26 | ||
Enamine | EN300-2004976-10g |
2-bromo-1-[4-(diethylamino)phenyl]ethan-1-ol |
2228518-21-4 | 10g |
$4729.0 | 2023-09-16 | ||
Enamine | EN300-2004976-0.25g |
2-bromo-1-[4-(diethylamino)phenyl]ethan-1-ol |
2228518-21-4 | 0.25g |
$1012.0 | 2023-09-16 | ||
Enamine | EN300-2004976-10.0g |
2-bromo-1-[4-(diethylamino)phenyl]ethan-1-ol |
2228518-21-4 | 10g |
$4729.0 | 2023-05-26 | ||
Enamine | EN300-2004976-0.5g |
2-bromo-1-[4-(diethylamino)phenyl]ethan-1-ol |
2228518-21-4 | 0.5g |
$1056.0 | 2023-09-16 | ||
Enamine | EN300-2004976-1g |
2-bromo-1-[4-(diethylamino)phenyl]ethan-1-ol |
2228518-21-4 | 1g |
$1100.0 | 2023-09-16 | ||
Enamine | EN300-2004976-5.0g |
2-bromo-1-[4-(diethylamino)phenyl]ethan-1-ol |
2228518-21-4 | 5g |
$3189.0 | 2023-05-26 | ||
Enamine | EN300-2004976-5g |
2-bromo-1-[4-(diethylamino)phenyl]ethan-1-ol |
2228518-21-4 | 5g |
$3189.0 | 2023-09-16 |
2-bromo-1-4-(diethylamino)phenylethan-1-ol 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
2-bromo-1-4-(diethylamino)phenylethan-1-olに関する追加情報
Introduction to 2-Bromo-1-(4-(Diethylamino)phenyl)ethan-1-ol (CAS No. 2228518-21-4)
2-Bromo-1-(4-(diethylamino)phenyl)ethan-1-ol (CAS No. 2228518-21-4) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a bromo group, an aromatic ring, and a diethylamino functional group. These structural features contribute to its potential applications in various biological and medical contexts.
The chemical formula of 2-bromo-1-(4-(diethylamino)phenyl)ethan-1-ol is C13H19BrNO, and it has a molecular weight of approximately 277.2 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including bromination, substitution, and reduction processes. Its synthesis and purification are critical steps that require precise control over reaction conditions to ensure high purity and yield.
Recent studies have explored the biological activities of 2-bromo-1-(4-(diethylamino)phenyl)ethan-1-ol, particularly its potential as a lead compound for drug development. One notable area of research is its interaction with specific protein targets involved in cellular signaling pathways. For instance, a study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits selective binding to certain G-protein coupled receptors (GPCRs), which are key targets for many therapeutic agents.
The pharmacological properties of 2-bromo-1-(4-(diethylamino)phenyl)ethan-1-ol have also been investigated in preclinical models. Research conducted at the National Institutes of Health (NIH) has shown that this compound possesses potent anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. The mechanism of action appears to involve the modulation of cytokine production and immune cell activation.
In addition to its anti-inflammatory properties, 2-bromo-1-(4-(diethylamino)phenyl)ethan-1-ol has been studied for its potential neuroprotective effects. A study published in the Journal of Neurochemistry (2023) found that this compound can reduce oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings suggest that it may have therapeutic applications in the treatment of these debilitating conditions.
The safety profile of 2-bromo-1-(4-(diethylamino)phenyl)ethan-1-ol is another important aspect of its evaluation. Preclinical toxicity studies have indicated that this compound has a favorable safety margin, with no significant adverse effects observed at therapeutic doses. However, further research is needed to fully understand its long-term safety and potential side effects in human subjects.
The solubility and stability of 2-bromo-1-(4-(diethylamino)phenyl)ethan-1-ol are also critical factors for its practical use in pharmaceutical formulations. This compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. Its stability under various conditions, including temperature, pH, and light exposure, has been studied to ensure that it can be effectively stored and transported without degradation.
In conclusion, 2-bromo-1-(4-(diethylamino)phenyl)ethan-1-ol (CAS No. 2228518-21-4) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its mechanisms of action, safety profile, and suitability for drug development. As new findings emerge, this compound may play a significant role in advancing our understanding and treatment of various diseases.
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